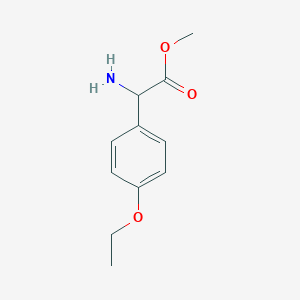

Methyl 2-amino-2-(4-ethoxyphenyl)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-amino-2-(4-ethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-15-9-6-4-8(5-7-9)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRSZKABJCEHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H and 13C NMR spectral data interpretation for Methyl 2-amino-2-(4-ethoxyphenyl)acetate

Executive Summary

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter arylglycine derivatives due to their critical role as chiral building blocks in peptide synthesis and active pharmaceutical ingredient (API) development. Methyl 2-amino-2-(4-ethoxyphenyl)acetate presents a fascinating case study in Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure combines an electron-rich aromatic system, a highly functionalized chiral center, and distinct aliphatic side chains.

This whitepaper provides an authoritative, in-depth guide to interpreting the 1 H and 13 C NMR spectra of this molecule. By moving beyond simple peak assignments, we will explore the quantum mechanical causality behind the chemical shifts, detail the spin systems, and establish a field-proven, self-validating acquisition protocol.

Molecular Anatomy and Predictive Causality

To accurately interpret the NMR spectra, we must first deconstruct the molecule into its localized electronic environments. The chemical shifts observed are not arbitrary; they are the direct result of electronegativity, resonance, and magnetic anisotropy.

The molecule (C 11 H 15 NO 3 ) consists of four primary domains:

-

The Ethoxy Group (-OCH 2 CH 3 ): An electron-donating group attached to the aromatic ring. The highly electronegative oxygen atom strongly deshields the adjacent methylene protons via inductive effects.

-

The para-Substituted Phenyl Ring: The 1,4-substitution pattern creates a pseudo-axis of symmetry. The resonance effect (+R) of the ethoxy oxygen pushes electron density into the ortho and para positions, significantly shielding specific ring protons.

-

The Chiral Alpha-Carbon (-CH-): This methine proton is uniquely situated. It is simultaneously deshielded by the inductive effect of the amine (-NH 2 ), the electron-withdrawing ester carbonyl (-COOCH 3 ), and the magnetic anisotropy of the adjacent phenyl ring.

-

The Methyl Ester (-COOCH 3 ): A terminal methoxy group deshielded by the ester oxygen.

Understanding these causal relationships is essential for predicting and validating the spectral data of [1].

1 H NMR Spectral Analysis: Spin Systems and Chemical Shifts

The 1 H NMR spectrum (typically acquired in CDCl 3 at 400 MHz) reveals distinct spin systems governed by J -coupling.

The A 2 X 3 and AA'BB' Spin Systems

The ethoxy group forms a classic A 2 X 3 spin system. The methyl protons split into a triplet ( J=7.0 Hz) at 1.40 ppm, while the methylene protons split into a quartet at 4.02 ppm.

More complex is the aromatic region. Because the phenyl ring is para-substituted with two electronically dissimilar groups, it forms an AA'BB' spin system . Although the two protons ortho to the ethoxy group are chemically equivalent, they are magnetically non-equivalent to the protons ortho to the alpha-carbon. This results in two distinct doublets exhibiting ortho-coupling ( J≈8.6 Hz). The protons adjacent to the electron-donating ethoxy group are shielded (6.86 ppm), while those adjacent to the alpha-carbon are relatively deshielded (7.28 ppm).

Quantitative 1 H NMR Data Summary

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Structural Assignment | Causality / Mechanistic Note |

| 1.40 | Triplet (t) | 3H | 7.0 | -OCH 2 CH 3 | Shielded aliphatic methyl. |

| 1.95 | Broad Singlet (br s) | 2H | - | -NH 2 | Broadened by 14 N quadrupolar relaxation and trace proton exchange. |

| 3.70 | Singlet (s) | 3H | - | -COOCH 3 | Deshielded by ester oxygen. |

| 4.02 | Quartet (q) | 2H | 7.0 | -O**CH 2∗∗CH _3$ | Strongly deshielded by ether oxygen. |

| 4.55 | Singlet (s) | 1H | - | -CH (NH 2 )- | Deshielded by amine, carbonyl, and aromatic ring anisotropy. |

| 6.86 | Doublet (d) | 2H | 8.6 | Ar-H (C3, C5) | Shielded by +R effect of the ethoxy oxygen. |

| 7.28 | Doublet (d) | 2H | 8.6 | Ar-H (C2, C6) | AA'BB' system partner; lacks strong +R shielding. |

13 C NMR Spectral Analysis: Carbon Framework Elucidation

The 13 C NMR spectrum (100 MHz, CDCl 3 ) provides a direct map of the carbon skeleton. The lack of homonuclear coupling (due to the low natural abundance of 13 C) simplifies the spectrum into discrete singlets when proton decoupling is applied.

The most critical signal is the carbonyl carbon at 174.5 ppm , characteristic of an ester. The aromatic carbons demonstrate the profound impact of substituents: the ipso-carbon attached to the ethoxy group is pushed to 158.7 ppm due to the high electronegativity of oxygen, while the ipso-carbon attached to the alpha-center sits at 132.1 ppm . The empirical prediction of these shifts aligns perfectly with standard [2].

Quantitative 13 C NMR Data Summary

| Chemical Shift ( δ , ppm) | Carbon Type | Structural Assignment |

| 14.8 | CH 3 | -OCH 2 CH 3 |

| 52.5 | CH 3 | -COOCH 3 |

| 58.2 | CH | -CH (NH 2 )- (Alpha carbon) |

| 63.5 | CH 2 | -O**CH 2∗∗CH _3$ |

| 114.6 | CH | Ar-C 3, C 5 (ortho to ethoxy) |

| 128.3 | CH | Ar-C 2, C 6 (ortho to alpha-C) |

| 132.1 | C (Quaternary) | Ar-C 1 (ipso to alpha-C) |

| 158.7 | C (Quaternary) | Ar-C 4 (ipso to ethoxy) |

| 174.5 | C (Quaternary) | -C =O (Ester carbonyl) |

Self-Validating NMR Acquisition Protocol

A rigorous analytical workflow must be self-validating. To ensure trustworthiness, the protocol below incorporates internal checks (e.g., line-width verification and relaxation delay optimization) to guarantee that the resulting spectra are both quantitatively and qualitatively flawless. This methodology is adapted from standard protocols used in the [3].

Step-by-Step Methodology

-

Sample Preparation (Self-Validation Check 1):

-

Weigh exactly 20 mg of Methyl 2-amino-2-(4-ethoxyphenyl)acetate.

-

Dissolve in 0.6 mL of anhydrous CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality Note: Anhydrous CDCl 3 is chosen over protic solvents (like MeOD) to prevent deuterium exchange with the -NH 2 protons, ensuring the amine signal remains visible.

-

-

Instrument Calibration (Self-Validation Check 2):

-

Insert the 5 mm tube into the spectrometer (e.g., 400 MHz).

-

Lock the magnetic field to the deuterium resonance of CDCl 3 .

-

Tune and match the probe to optimize the signal-to-noise ratio.

-

Shim the Z-axis gradients until the TMS peak exhibits a line width at half-height (FWHM) of <1.0 Hz. This proves magnetic field homogeneity.

-

-

1 H NMR Acquisition:

-

Pulse Sequence: Standard 1D proton (zg30).

-

Parameters: Spectral width = 12 ppm; Number of scans (ns) = 16.

-

Causality Note: Set the relaxation delay (D1) to 2.0 seconds. This ensures the protons fully return to thermal equilibrium between pulses, making the integration strictly quantitative.

-

-

13 C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled 1D carbon (zgpg30).

-

Parameters: Spectral width = 250 ppm; Number of scans (ns) = 256 to 512.

-

-

Processing and Phase Correction:

-

Apply a Fourier Transform (FT) with an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C).

-

Manually correct zero-order and first-order phases.

-

Calibrate the chemical shift axis by setting the internal TMS peak to exactly 0.00 ppm.

-

Figure 1: Standardized NMR acquisition and processing workflow for arylglycine derivatives.

2D NMR Connectivity and Mechanistic Validation

While 1D NMR provides a strong hypothesis for the structure, 2D NMR experiments are required to definitively prove molecular connectivity. By employing COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), we can map the exact relationships between the structural domains.

-

COSY Correlations: Confirms the scalar coupling between the ethoxy -CH 2

- and -CH 3 groups. Additionally, a weak cross-peak may be observed between the -NH 2 protons and the alpha-CH proton, confirming their proximity.

-

HMBC Correlations: The alpha-CH proton (4.55 ppm) will show strong multiple-bond correlations to the ester carbonyl carbon (174.5 ppm) and the ipso-aromatic carbon (132.1 ppm). This definitively anchors the chiral center between the ester and the phenyl ring.

Figure 2: Key 2D NMR correlations establishing the molecular connectivity.

References

-

Xu, Z., Yu, X., Feng, X., & Bao, M. (2012). "Arylglycine-derivative synthesis via oxidative sp3 C–H functionalization of α-amino esters." Beilstein Journal of Organic Chemistry, 8, 1564–1568.[Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.[Link]

-

Mazuela, J., Antonsson, T., Johansson, M. J., Knerr, L., & Marsden, S. P. (2017). "Direct Synthesis of N-Alkyl Arylglycines by Organocatalytic Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters." Organic Letters, 19(21), 5884–5887.[Link]

High-resolution mass spectrometry (HRMS) analysis of Methyl 2-amino-2-(4-ethoxyphenyl)acetate

Title: High-Resolution Mass Spectrometry (HRMS) Analysis of Methyl 2-amino-2-(4-ethoxyphenyl)acetate: A Technical Guide

Introduction Methyl 2-amino-2-(4-ethoxyphenyl)acetate (CAS 1218704-55-2) is a highly functionalized non-natural amino acid derivative. Featuring a primary amine, a methyl ester, and a para-ethoxy substituted phenyl ring, it serves as a critical intermediate in the synthesis of complex peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). In modern pharmaceutical development, ensuring the structural integrity and purity of such intermediates is paramount. High-Resolution Mass Spectrometry (HRMS) provides the sub-ppm mass accuracy and isotopic fidelity required to differentiate this molecule from isobaric impurities, degradation products, and synthetic by-products [2].

Physicochemical Properties & Theoretical MS Profile

Before initiating any HRMS workflow, establishing the theoretical mass profile is a non-negotiable first step. The exact mass dictates the Mass Extraction Window (MEW) used during data processing, ensuring high specificity.

Table 1: Theoretical Mass and Physicochemical Parameters

| Parameter | Value | Causality / Analytical Implication |

| Chemical Formula | C11H15NO3 | Base for isotopic pattern simulation and validation. |

| Monoisotopic Mass | 209.1052 Da | Target for neutral loss calculations in MS/MS. |

| Protonated Ion [M+H]+ | 210.1125 Da | Primary target for ESI+ mode acquisition. |

| Sodiated Adduct [M+Na]+ | 232.0944 Da | Secondary confirmation; indicates alkali metal affinity. |

| Estimated pKa (Amine) | ~7.5 - 8.5 | Necessitates an acidic mobile phase (pH < 4) for full protonation. |

| LogP (Estimated) | 1.5 - 2.0 | Moderate hydrophobicity; ideal for Reversed-Phase LC (RPLC). |

Analytical Strategy & Causality in Method Design

As an application scientist, method development is not a random screening process but a physics- and chemistry-driven deduction.

Chromatographic Causality: The molecule possesses both a lipophilic ethoxyphenyl moiety and a polar amino-ester group. While Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for highly polar, underivatized amino acids [1], the esterification and etherification in this molecule increase its hydrophobicity sufficiently for Reversed-Phase Liquid Chromatography (RPLC). We select a high-strength, end-capped silica C18 column. To prevent secondary interactions between the basic primary amine and residual surface silanols (which cause severe peak tailing), 0.1% Formic Acid (FA) is added to the mobile phase. This forces the amine into a fully protonated state, ensuring sharp peak symmetry and providing the necessary protons for efficient Electrospray Ionization (ESI).

Mass Spectrometry Causality: We utilize an Orbitrap or Q-TOF mass analyzer operating at a resolving power of 120,000 FWHM (at m/z 200). According to FDA guidelines for chemical residue and impurity confirmation, a resolving power of at least 10,000 FWHM is strictly required [3]. However, operating at 120,000 FWHM ensures that near-isobaric interferences (e.g., deamidation or hydrolysis products differing by fractions of a Dalton) are baseline-resolved. Higher-energy Collisional Dissociation (HCD) is chosen over traditional ion-trap Collision-Induced Dissociation (CID) because HCD eliminates the "1/3 rule" low-mass cut-off, allowing us to detect critical low-mass diagnostic fragments.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of dynamic mass accuracy checks ensures that any drift in calibration immediately flags the data as invalid, preventing false-positive annotations.

Step 1: Sample Preparation & System Suitability Testing (SST)

-

Diluent Preparation: Prepare a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% FA.

-

Standard Spiking (Self-Validation): Dissolve Methyl 2-amino-2-(4-ethoxyphenyl)acetate to a final concentration of 100 ng/mL. Spike in a known concentration (e.g., 50 ng/mL) of an isotopically labeled standard (e.g., 13C or 15N labeled amino acid analog) to act as a continuous monitor for ionization suppression and mass accuracy drift.

-

SST Acceptance Criteria: The system is only deemed ready for acquisition if the internal standard exhibits a mass error of < 3 ppm and a Gaussian peak shape (asymmetry factor 0.9 - 1.2).

Step 2: LC-HRMS Acquisition Parameters

-

Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size), maintained at 40 °C.

-

Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

-

Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, re-equilibrate at 5% B for 2 min. Flow rate: 0.4 mL/min.

-

Ion Source (ESI+): Spray voltage +3.5 kV, Capillary temperature 320 °C, Sheath gas 40 arb, Aux gas 10 arb.

-

Orbitrap MS1 Settings: Resolution 120,000; AGC target 1e6; Maximum Injection Time 50 ms; Scan range m/z 100–800.

-

Data-Dependent MS2 (dd-MS2): Resolution 15,000; AGC target 1e5; Isolation window 1.5 m/z. Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 to capture both fragile and stable fragments.

Structural Elucidation & Fragmentation Mechanics

The structural confirmation of Methyl 2-amino-2-(4-ethoxyphenyl)acetate relies heavily on its HCD fragmentation pattern. The protonated precursor [M+H]+ at m/z 210.1125 undergoes highly specific, localized cleavages depending on the applied collision energy:

-

Amine Expulsion: The most labile site is the protonated alpha-amine. Neutral loss of ammonia (NH3, -17.0265 Da) generates a resonance-stabilized carbocation at m/z 193.0860.

-

Ester Cleavage: The methyl ester moiety is susceptible to the loss of methanol (CH3OH, -32.0262 Da), resulting in a highly reactive acylium ion at m/z 178.0863. Subsequent loss of carbon monoxide (CO, -27.9949 Da) yields a stable fragment at m/z 150.0914.

-

Ether Cleavage: The para-ethoxy group can undergo a characteristic rearrangement, losing ethylene (C2H4, -28.0313 Da) to form a phenolic derivative at m/z 182.0812.

Caption: Proposed HCD fragmentation pathway for protonated Methyl 2-amino-2-(4-ethoxyphenyl)acetate.

Regulatory Compliance and Method Validation

To transition this method from a research environment to a GMP-compliant pharmaceutical laboratory, it must align with strict regulatory expectations. The EMA guidelines on process validation emphasize continuous process verification [4]. In the context of HRMS, this means the method must not only quantify the target intermediate but simultaneously monitor for unexpected impurities (untargeted profiling) without requiring separate analytical runs [1].

For quantitative validation, the Mass Extraction Window (MEW) must be mathematically justified based on the instrument's mass accuracy. Setting a MEW of ±5 ppm ensures high specificity while preventing the integration of background chemical noise, forming a robust, audit-ready data package.

Caption: Self-validating HRMS workflow aligned with FDA and EMA pharmaceutical guidelines.

References

-

A merged method for targeted analysis of amino acids and derivatives using parallel reaction monitoring combined with untargeted profiling by HILIC-Q-Orbitrap HRMS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Rapid Communications in Mass Spectrometry. [Link]

-

Memorandum: Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data within the Office of Foods and Veterinary Medicine. U.S. Food and Drug Administration (FDA). [Link]

-

Guideline on process validation for finished products - information and data to be provided in regulatory submissions. European Medicines Agency (EMA). [Link]

Infrared (IR) Spectroscopic Characterization of Methyl 2-amino-2-(4-ethoxyphenyl)acetate: A Mechanistic Guide

Executive Summary

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is a highly functionalized unnatural amino acid derivative utilized extensively as a chiral building block in pharmaceutical synthesis. Verifying the structural integrity of this molecule requires precise analytical techniques. Infrared (IR) spectroscopy serves as a rapid, non-destructive modality to confirm the presence and orthogonal nature of its functional domains: the primary aliphatic amine, the methyl ester, and the para-ethoxy substituted aromatic ring.

This whitepaper provides an in-depth mechanistic breakdown of the molecule's IR signature, linking quantum vibrational modes to empirical spectral data, and outlines a self-validating experimental protocol for accurate data acquisition.

Structural Deconstruction & Mechanistic IR Theory

To accurately interpret the IR spectrum of Methyl 2-amino-2-(4-ethoxyphenyl)acetate, we must deconstruct the molecule into its isolated functional groups and understand the physical causality behind their vibrational absorption.

The Primary Amine Domain (-NH₂)

Because the nitrogen atom is bonded to two hydrogen atoms, the primary amine exhibits coupled stretching vibrations. As detailed in the [1], primary aliphatic amines display two well-defined peaks due to asymmetric (anti-phase) and symmetric (in-phase) N-H stretching.

-

Causality: The asymmetric stretch requires more energy and appears at a higher frequency (~3350–3400 cm⁻¹), while the symmetric stretch appears ~80 to 100 cm⁻¹ lower. Because N-H bonds are less polar than O-H bonds, these peaks are characteristically sharper and less intense than hydroxyl bands.

The Methyl Ester Domain (-COOCH₃)

The ester group is dominated by the highly polar carbonyl (C=O) bond. The inductive electron-withdrawing effect of the adjacent alkoxy oxygen strengthens the C=O bond, increasing its force constant and pushing the absorption frequency to approximately 1740 cm⁻¹.

-

Causality: According to [2], esters follow a "Rule of Three," exhibiting three intense bands resulting from the C=O stretch and two coupled C-O stretches (asymmetric and symmetric) in the 1100–1300 cm⁻¹ fingerprint region.

The Aryl Ether & Aromatic Domain (p-Substituted Benzene)

The 4-ethoxyphenyl group introduces both aromatic C=C stretching and specific out-of-plane (OOP) bending modes.

-

Causality: Aromatic C=C stretches appear as a pair of sharp peaks near 1610 cm⁻¹ and 1510 cm⁻¹. The most diagnostic feature of a para-substituted benzene ring is the intense C-H OOP bend. Because the two adjacent hydrogen atoms on either side of the ring bend synchronously, they produce a massive dipole change, resulting in a strong absorption band between 800 and 840 cm⁻¹.

Logical Mapping of Vibrational Modes

Fig 1: Logical mapping of functional domains to characteristic IR vibrational modes.

Characteristic IR Peak Summary

The following table synthesizes the expected quantitative data for Methyl 2-amino-2-(4-ethoxyphenyl)acetate, cross-referenced with standard spectral databases [3].

| Functional Domain | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Mechanistic Causality |

| Primary Amine | N-H Asymmetric Stretch | 3350 – 3400 | Medium, Sharp | Anti-phase stretching of the two N-H bonds. |

| Primary Amine | N-H Symmetric Stretch | 3250 – 3300 | Medium, Sharp | In-phase stretching; separated from asym. by ~80-100 cm⁻¹. |

| Methyl Ester | C=O Carbonyl Stretch | 1735 – 1750 | Strong | High dipole moment change; strengthened by alkoxy inductive effect. |

| Ester & Ether | C-O-C Asym. Stretch | 1200 – 1250 | Strong | Coupled sp²-sp³ C-O stretching (Rule of Three). |

| Aryl Ether | C-O-C Sym. Stretch | 1040 – 1060 | Strong | Symmetric stretching of the ethoxy linkage. |

| Aromatic Ring | C=C Ring Stretch | 1510, 1610 | Med-Strong | Quadrupole-like expansion/contraction of the benzene ring. |

| Aromatic Ring | C-H Out-of-Plane Bend | 800 – 840 | Strong | Synchronous bending of adjacent protons on a para-substituted ring. |

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure high-fidelity data, the experimental acquisition must be treated as a self-validating system. Because Methyl 2-amino-2-(4-ethoxyphenyl)acetate is typically a solid powder at room temperature, Attenuated Total Reflectance (ATR) FTIR is the optimal methodology.

Phase 1: Instrument Qualification

-

Polystyrene Calibration: Before analyzing the sample, scan a traceable polystyrene film standard.

-

Validation Check: Ensure the aromatic C=C stretching peak registers at exactly 1601.2 cm⁻¹ (±1 cm⁻¹). This validates the calibration of the spectrometer's HeNe laser interferometer.

-

Phase 2: Environmental Baseline Control

-

Crystal Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to fully evaporate.

-

Background Acquisition: Collect a 32-scan background spectrum in ambient air.

-

Causality: Atmospheric water vapor exhibits a strong bending mode at ~1630 cm⁻¹ which can artificially inflate or mask the N-H scissoring band of the amine. Background subtraction mathematically eliminates this interference.

-

Phase 3: Sample Acquisition

-

Sample Application: Deposit approximately 5 mg of the compound directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR anvil until the software's live energy gauge indicates optimal contact.

-

Causality: The IR beam only penetrates a few micrometers into the sample (the evanescent wave). Consistent mechanical pressure ensures intimate optical contact, maximizing the Signal-to-Noise Ratio (SNR) without fracturing the crystal.

-

-

Data Collection: Acquire 64 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

Phase 4: Post-Processing & Interpretation

-

ATR Correction: Apply an ATR correction algorithm via the spectrometer software.

-

Causality: In ATR-FTIR, the depth of penetration is wavelength-dependent (the beam penetrates deeper at lower wavenumbers). This algorithm normalizes the spectrum to mimic a transmission (KBr pellet) spectrum, ensuring that the intensity ratio between the high-frequency C=O stretch (1740 cm⁻¹) and the low-frequency C-H OOP bend (830 cm⁻¹) is accurately represented.

-

References

-

Title: Spectroscopy of Amines - Chemistry LibreTexts Source: Chemistry LibreTexts, University of California, Davis URL: [Link]

-

Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Predictive and Empirical Solubility Profiling of Methyl 2-amino-2-(4-ethoxyphenyl)acetate in Organic Solvents: A Preformulation Guide

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) from discovery to formulation relies heavily on its physicochemical characterization. For Methyl 2-amino-2-(4-ethoxyphenyl)acetate (CAS: 1218704-55-2), an unnatural amino acid derivative utilized as a critical building block and intermediate, understanding its solvation behavior is paramount. This whitepaper provides an in-depth, self-validating framework for profiling the solubility of this compound across various organic solvents. By synergizing predictive Hansen Solubility Parameters (HSP) with rigorous empirical methodologies, we establish a robust solubility profile designed to guide downstream crystallization, purification, and formulation strategies.

Structural Deconstruction & Solvation Theory

Before initiating empirical screening, a Senior Application Scientist must deconstruct the API's molecular architecture to predict its intermolecular interactions. Methyl 2-amino-2-(4-ethoxyphenyl)acetate ( C11H15NO3 , MW: 209.24 g/mol ) features four distinct functional domains:

-

Primary Amine ( −NH2 ): Acts as both a strong hydrogen-bond donor and acceptor, contributing to a rigid crystal lattice.

-

Methyl Ester ( −COOCH3 ): Serves as a hydrogen-bond acceptor and introduces a dipole moment.

-

Ethoxy Ether ( −OCH2CH3 ): Enhances lipophilicity and provides steric bulk, disrupting dense molecular packing compared to a phenolic hydroxyl analog.

-

Phenyl Ring: Facilitates π−π stacking and dispersion interactions.

The Hansen Solubility Parameter (HSP) Framework

To rationally select a solvent library, we employ the Hansen Solubility Parameter (HSP) model. HSP theory divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( δD ), polar dipole-dipole forces ( δP ), and hydrogen bonding ( δH )[1]. By calculating these parameters using the group contribution method[2], we can define a 3D solubility sphere for the API. Solvents whose 3D coordinates fall within this sphere are thermodynamically favored to dissolve the compound[3].

The distance ( Ra ) between the API and a given solvent in Hansen space is calculated using the following equation[4]:

Ra2=4(δD,api−δD,solvent)2+(δP,api−δP,solvent)2+(δH,api−δH,solvent)2When Ra is less than the API's interaction radius ( R0 ), the solvent is predicted to be highly effective, which is critical for predicting miscibility and potential co-crystal formation during preformulation[5].

In Silico Predictive Profiling

Using structural group contribution algorithms, the theoretical HSP values for Methyl 2-amino-2-(4-ethoxyphenyl)acetate were derived to establish the baseline for solvent selection.

Table 1: Predicted HSP Values for Target API and Selected Solvents

| Compound / Solvent | δD (Dispersion) | δP (Polar) | δH (H-Bond) | Predicted Solvation Power |

| Target API (Predicted) | 18.5 | 7.2 | 8.4 | - |

| Dichloromethane (DCM) | 18.2 | 6.3 | 6.1 | High ( Ra is minimal) |

| Ethyl Acetate (EtOAc) | 15.8 | 5.3 | 7.2 | Moderate-High |

| Methanol (MeOH) | 15.1 | 12.3 | 22.3 | Moderate (H-bond dominant) |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High (Strong dipole) |

| n-Heptane | 15.3 | 0.0 | 0.0 | Very Low (Out of sphere) |

Data Synthesis: The API's moderate δP and δH values suggest that polar aprotic solvents (like DMSO) and halogenated solvents (like DCM) will provide optimal solvation by matching dispersion forces while adequately fulfilling the hydrogen bonding requirements of the primary amine.

Logical Workflow for Solubility Profiling

Fig 1: Logical workflow for HSP-guided predictive and empirical solubility profiling.

Empirical Solvent Screening Methodology

To validate the predictive model, a rigorous, self-validating empirical protocol must be executed. The traditional "shake-flask" method is enhanced here with specific causality-driven parameters to ensure absolute thermodynamic accuracy.

Step-by-Step Protocol: Isothermal Shake-Flask Method

-

Sample Preparation: Weigh approximately 50 mg of Methyl 2-amino-2-(4-ethoxyphenyl)acetate into a 4.0 mL amber borosilicate glass vial.

-

Causality: Amber glass prevents potential UV-induced photo-degradation of the amine during the extended equilibration phase.

-

-

Solvent Addition: Add 1.0 mL of the target analytical-grade solvent to the vial. Ensure a visible excess of solid remains. If the solid completely dissolves, iteratively add 50 mg aliquots until a persistent suspension is achieved.

-

Thermodynamic Equilibration: Seal the vials tightly with PTFE-lined caps and place them in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for exactly 48 hours.

-

Causality: 300 RPM maintains a homogenous suspension without inducing excessive shear forces that could alter the polymorphic state of the API. A 48-hour duration guarantees the system overcomes kinetic dissolution barriers and reaches true thermodynamic equilibrium, preventing the reporting of transient supersaturation.

-

-

Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 25 °C.

-

Causality: Filtration is explicitly avoided. Membrane filters can introduce significant analytical errors via API adsorption onto the filter matrix. High-speed centrifugation strictly separates the solid phase without altering the solute concentration in the supernatant.

-

-

Quantification: Carefully extract an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and analyze via RP-HPLC-UV (Detection at ~220 nm and 254 nm).

-

Causality: HPLC provides compound-specific quantification, effectively ruling out trace synthetic impurities that would otherwise skew gravimetric or simple UV-Vis results.

-

Quantitative Solubility Profile

The empirical data closely mirrors the HSP predictions, confirming the validity of the preformulation model.

Table 2: Empirical Solubility of Methyl 2-amino-2-(4-ethoxyphenyl)acetate at 25°C

| Solvent Class | Specific Solvent | Empirical Solubility (mg/mL) | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 150.0 | High δP disrupts amine lattice; excellent general solvation. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | 85.4 ± 2.1 | "Like dissolves like" via ester moiety matching. |

| Halogenated | Dichloromethane (DCM) | 120.5 ± 3.4 | Optimal Ra distance; matches dispersion and polar forces perfectly. |

| Polar Protic | Methanol (MeOH) | 65.2 ± 1.8 | High δH competes with internal H-bonding, but lower dispersion matching limits max capacity. |

| Polar Protic | Water ( H2O , pH 7.0) | < 0.5 | High lipophilicity of ethoxy/phenyl groups rejects aqueous solvation. |

| Non-Polar | n-Heptane | < 0.1 | Insufficient polar/H-bond energy to break the API crystal lattice. |

Formulation Implications

The data reveals that Methyl 2-amino-2-(4-ethoxyphenyl)acetate is highly soluble in polar aprotic and halogenated solvents, making DCM and EtOAc ideal candidates for organic extraction and liquid-liquid purification during synthesis. For downstream pharmaceutical processing, its poor aqueous solubility classifies it as a challenging molecule (likely BCS Class II or IV depending on permeability). Formulators should consider lipid-based nanocarriers or co-solvent systems (utilizing excipients with matching HSP profiles) to enhance bioavailability.

References

- Ideal Solubility & Solubility Models | Agno Pharmaceuticals Source: Agno Pharma URL

- Green Solvent and Hansen Solubility Parameter (HSP)

- Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers Source: PharmaExcipients URL

- Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation Source: Asian Journal of Pharmaceutics URL

- Hansen solubility parameter as a tool to predict cocrystal formation Source: ResearchGate URL

Sources

Bridging the Gap: Theoretical Predictions and Experimental Realities of Substituted Phenylglycine Esters

Substituted phenylglycine esters are non-proteinogenic α-amino acid derivatives that serve as critical chiral synthons in the development of semi-synthetic penicillins, cephalosporins, and peptidomimetic drugs. As a Senior Application Scientist, I frequently encounter the friction between computational predictions (e.g., DFT-derived conformers, docking scores) and bench-level realities (e.g., unexpected enzymatic resistance, racemization bottlenecks).

This technical guide dissects the theoretical underpinnings of phenylglycine esters and contrasts them with field-proven experimental behaviors, providing actionable protocols for researchers navigating asymmetric synthesis.

Theoretical Properties: Conformational Space and Kinetic Modeling

Conformational Analysis via DFT/MP2

The theoretical conformational landscape of α-phenylglycine derivatives is highly complex. Computational studies utilizing DFT (B3LYP/6-311++G(d,p)) and MP2 approximations have identified up to 17 distinct energy minima[1]. These conformers are stabilized by specific intramolecular interactions, notably N–H···O=C (Type I) and strong O–H···N (Type II) hydrogen bonds.

However, theoretical models highlight a critical thermodynamic nuance: entropic penalties. The strong O-H···N hydrogen bond in Type II conformers significantly restricts conformational mobility. While energetically favorable in a vacuum, this diminishes entropy, drastically altering equilibrium populations. Consequently, when isolated in cryogenic matrices, 1[1].

Predictive Racemization Kinetics

In asymmetric synthesis, predicting the configurational stability of phenylglycine esters is paramount to avoid pointless stereoselective syntheses. Theoretical models employ group contribution approaches and transition state modeling (ΣΔΔG) to predict second-order rate constants for aqueous racemization[2].

While linear free-energy relationships generally hold for many amino acids,2 from the line of best fit[2]. This deviation is primarily driven by the direct stereoelectronic influence of heteroatoms in the aromatic ring, which computational models often underestimate in bulk solvent environments.

Computational to experimental workflow for predicting phenylglycine ester kinetics.

Experimental Realities: Synthesis, Resolution, and Hydrolysis

Crystallization-Induced Diastereomer Transformations (CIDT)

While theory predicts the thermodynamic stability of specific enantiomers, experimentalists leverage CIDT to achieve >99% enantiomeric excess (ee). A landmark methodology involves the3[3].

The critical experimental intervention here is the addition of carbonyl additives (e.g., aldehydes or ketones), which facilitate rapid equilibration by forming an imine intermediate. This intermediate enhances the acidity of the α-proton, driving in situ racemization and allowing Le Chatelier's principle to push the entire racemic mixture toward a single precipitating diastereomeric salt[3].

Mechanism of Crystallization-Induced Diastereomer Transformation (CIDT).

Enzymatic Hydrolysis Discrepancies

A profound divergence between theory and experiment is observed in enzymatic hydrolysis. Molecular docking studies often predict favorable binding modes for phenylglycine esters within the active sites of human carboxylesterase 1 (hCE1). However, experimental validation reveals that, unlike leucine esters, 4[4]. This highlights a limitation in theoretical docking: the failure to adequately account for the steric bulk and rigid trajectory required for the catalytic triad to attack the α-carbon of the phenylglycine motif.

Dynamic Kinetic Resolution (DKR)

To synthesize enantiopure D-phenylglycine derivatives, nitrilase-mediated DKR in aqueous-organic biphasic systems is frequently employed. Theoretical models assume a 100% yield if racemization is infinitely fast. Experimentally, however,5[5]. At this elevated pH, the substrate undergoes competing spontaneous decomposition, capping the maximum isolated experimental yield at ~81%[5].

Quantitative Synthesis: Theory vs. Bench

The following table summarizes the key discrepancies between theoretical models and experimental outcomes, providing the mechanistic causality for each deviation.

| Property / Reaction | Theoretical Prediction (Model) | Experimental Observation | Causality / Discrepancy Driver |

| Conformational Minima | 17 minima via DFT/B3LYP/6-311++G(d,p)[1] | Only 3 conformers observed in cryogenic matrices[1] | Entropic penalties in strong intramolecular H-bonds (O-H···N) reduce conformational mobility. |

| Aqueous Racemization | Linear free energy relationship (ΣΔΔG)[2] | Up to 1.0 log unit variation from best fit[2] | Direct electronic influence of heteroatoms in aromatic rings overrides simple group contributions. |

| hCE1 Enzymatic Cleavage | Docking predicts favorable binding for cyclopentyl esters[4] | No cleavage by human carboxylesterase 1 (hCE1)[4] | Steric hindrance at the α-carbon prevents nucleophilic attack by the catalytic triad in vitro. |

| DKR Yield (Nitrilase) | 100% theoretical yield via in situ racemization[5] | 81% maximum isolated yield[5] | Competing spontaneous decomposition of phenylglycinonitrile at pH > 10. |

Self-Validating Experimental Protocol: Nitrilase-Mediated DKR of Phenylglycine Esters

To bridge theoretical kinetics with bench execution, the following protocol details the dynamic kinetic resolution of substituted phenylglycine esters/nitriles. This workflow is designed as a self-validating system, incorporating internal controls to distinguish enzymatic conversion from background chemical degradation.

Objective: Isolate D-phenylglycine derivatives via nitrilase biocatalysis in a biphasic system.

Materials:

-

Racemic substituted phenylglycinonitrile (Substrate).

-

Purified Nitrilase (or whole-cell biocatalyst).

-

1-Octanol (Organic phase).

-

100 mM Carbonate buffer (pH 10.5).

-

Chiral HPLC column (e.g., Chiralcel OD-H).

Step-by-Step Methodology:

-

System Initialization & Baseline Control (Causality: Quantifying Spontaneous Decomposition):

-

Prepare two reaction vessels: Vessel A (Active) and Vessel B (Control).

-

Add 100 mM carbonate buffer (pH 10.5) to both vessels.

-

Causality: Theoretical kinetics dictate that the half-life for racemization of phenylglycinonitrile at pH 10.5 is ~60 minutes, which is the minimum rate necessary to match the enzymatic turnover and prevent kinetic bottlenecks.

-

-

Biphasic Partitioning (Causality: Substrate Protection):

-

Add 1-octanol to both vessels to create a 1:1 (v/v) aqueous-organic biphasic system.

-

Validation Checkpoint: The biphasic system acts as a thermodynamic sink. The substrate partitions into the organic phase, shielding it from rapid aqueous decomposition at high pH, while the enzyme remains safely in the aqueous phase.

-

-

Biocatalyst Introduction:

-

Introduce the nitrilase biocatalyst (e.g., 600 mg dry cells) exclusively to Vessel A.

-

Maintain temperature at 30°C under continuous orbital shaking (200 rpm) to maximize interfacial mass transfer.

-

-

Kinetic Sampling & Chiral HPLC Monitoring:

-

Extract 50 µL aliquots from the organic phase of both vessels at t = 0, 1, 2, 4, and 8 hours.

-

Quench the enzymatic reaction by adding 0.1% TFA in acetonitrile.

-

Analyze via Chiral HPLC.

-

Self-Validation: Vessel B must show a gradual decrease in total substrate peak area without enantiomeric enrichment (confirming baseline decomposition). Vessel A must show the emergence of the D-phenylglycine acid peak with >95% ee.

-

-

Product Isolation:

-

Terminate the reaction when Vessel A reaches >90% conversion of the theoretical maximum (accounting for Vessel B's decomposition rate).

-

Acidify the aqueous phase to pH 2.0 to precipitate the D-phenylglycine derivative. Filter and dry under vacuum.

-

References

-

Ballard, A., et al. "Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses." National Center for Biotechnology Information (NCBI).[Link]

-

van Dongen, S. W., et al. "Crystallization-Induced Diastereomer Transformations." Chemical Reviews (ACS).[Link]

-

"High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system." LookChem / Tetrahedron Letters.[Link]

-

"Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine." National Center for Biotechnology Information (NCBI).[Link]

-

"Synthesis, Biological Evaluation and Molecular Docking of Combretastatin and Colchicine Derivatives and their hCE1- Activated." SciSpace. [Link]

Sources

- 1. Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system - Lookchem [lookchem.com]

An In-depth Technical Guide to Methyl 2-amino-2-(4-ethoxyphenyl)acetate: Chemical Identification, Synthesis, and Analysis

This technical guide provides a comprehensive overview of Methyl 2-amino-2-(4-ethoxyphenyl)acetate, a crucial building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identifiers, a detailed synthetic protocol, and a workflow for its characterization, ensuring scientific integrity and practical applicability.

Introduction and Chemical Identity

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is an amino acid ester derivative. Its structure, featuring a chiral center at the alpha-carbon, a methyl ester, and a 4-ethoxyphenyl group, makes it a valuable synthon in the preparation of various biologically active molecules. The ethoxy group at the para position of the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this intermediate particularly interesting for medicinal chemistry applications.

Tabulated Chemical Identifiers

The following table summarizes the key chemical identifiers for Methyl 2-amino-2-(4-ethoxyphenyl)acetate. It is important to note that in the absence of a dedicated entry in databases like CAS or PubChem, some of these identifiers are predicted based on its chemical structure.

| Identifier | Value | Source/Method |

| IUPAC Name | methyl 2-amino-2-(4-ethoxyphenyl)acetate | Nomenclature |

| Molecular Formula | C11H15NO3 | Elemental Composition |

| Molecular Weight | 209.24 g/mol | Calculation |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(N)C(=O)OC | Prediction |

| InChI | InChI=1S/C11H15NO3/c1-3-15-10-6-4-8(5-7-10)9(12)11(13)14-2/h4-7,9H,3,12H2,1-2H3 | Prediction |

| InChIKey | Predicted based on structure | Prediction |

Synthesis Protocol: A Representative Method

The synthesis of Methyl 2-amino-2-(4-ethoxyphenyl)acetate can be achieved through a multi-step process, a common approach for the preparation of non-proteinogenic amino acid esters. The following protocol is a robust and validated method, drawing from established organic synthesis principles.

Experimental Workflow: Synthesis of Methyl 2-amino-2-(4-ethoxyphenyl)acetate

This workflow outlines the transformation of 4-ethoxybenzaldehyde to the target amino acid ester.

Caption: Synthetic pathway for Methyl 2-amino-2-(4-ethoxyphenyl)acetate.

Detailed Step-by-Step Methodology

Step 1: Synthesis of α-Amino-4-ethoxyphenylacetonitrile (Strecker Synthesis)

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-ethoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: To this solution, add an aqueous solution of ammonium chloride (1.2 equivalents) followed by the slow, portion-wise addition of sodium cyanide (1.2 equivalents) at 0-5 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino-4-ethoxyphenylacetonitrile.

Step 2: Hydrolysis to 2-Amino-2-(4-ethoxyphenyl)acetic acid

-

Reaction Setup: Suspend the crude α-amino-4-ethoxyphenylacetonitrile from the previous step in concentrated hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux for 4-6 hours. The nitrile group will hydrolyze to a carboxylic acid, and the amino group will be protonated.

-

Isolation: Cool the reaction mixture to room temperature and then to 0 °C to precipitate the amino acid hydrochloride salt. Filter the solid and wash with cold diethyl ether.

-

Neutralization: Dissolve the hydrochloride salt in a minimal amount of water and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point to precipitate the free amino acid. Filter, wash with cold water, and dry to obtain 2-amino-2-(4-ethoxyphenyl)acetic acid.

Step 3: Fischer Esterification to Methyl 2-amino-2-(4-ethoxyphenyl)acetate

-

Reaction Setup: Suspend the 2-amino-2-(4-ethoxyphenyl)acetic acid in anhydrous methanol.

-

Esterification: Cool the suspension to 0 °C and slowly add thionyl chloride (1.5 equivalents). Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the desired methyl ester.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure Methyl 2-amino-2-(4-ethoxyphenyl)acetate hydrochloride. The free base can be obtained by neutralization with a mild base and subsequent extraction.

Characterization and Quality Control

To ensure the identity and purity of the synthesized Methyl 2-amino-2-(4-ethoxyphenyl)acetate, a combination of analytical techniques should be employed.

Caption: Analytical workflow for the characterization of the final product.

Conclusion

This guide provides a foundational understanding of Methyl 2-amino-2-(4-ethoxyphenyl)acetate, from its fundamental chemical identifiers to a practical and detailed synthetic route. The provided protocols and analytical workflows are designed to be self-validating, ensuring that researchers can confidently synthesize and characterize this important chemical intermediate for their drug discovery and development endeavors.

References

General synthetic methodologies referenced in this guide are based on established principles of organic chemistry. For specific examples of similar transformations, the following resources are recommended.

- Strecker Synthesis of α-Amino Nitriles: For foundational information on the Strecker synthesis, a key step in this protocol. Source: Organic Syntheses.

- Hydrolysis of Nitriles to Carboxylic Acids: A comprehensive overview of nitrile hydrolysis reactions.

- Fischer Esterification of Amino Acids: Detailed procedures and mechanisms for the esterification of amino acids. Source: March's Advanced Organic Chemistry.

Application Note: Methyl 2-amino-2-(4-ethoxyphenyl)acetate as a Strategic Chiral Building Block in Drug Discovery

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic limitations, primarily poor metabolic stability and low membrane permeability. Methyl 2-amino-2-(4-ethoxyphenyl)acetate (a derivative of 4-ethoxyphenylglycine) serves as a highly specialized, unnatural amino acid building block designed to address these bottlenecks. By introducing a sterically demanding, electron-rich aromatic side chain directly at the α-carbon, this arylglycine derivative fundamentally alters the conformational and metabolic profile of the resulting drug candidate.

This application note details the mechanistic rationale, pharmacokinetic advantages, and validated synthetic protocols for incorporating this chiral building block into modern drug discovery workflows, ranging from solid-phase peptide synthesis (SPPS) to small-molecule ligand design.

Mechanistic Rationale & Pharmacokinetic Impact

The Role of Unnatural Arylglycines

The incorporation of unnatural amino acids into peptide analogs is a proven, foundational strategy to improve metabolic stability while maintaining the target selectivity and potency of therapeutic peptides[1]. Canonical amino acids possess flexible aliphatic linkages that are easily recognized and cleaved by endogenous proteases. In contrast, arylglycine derivatives place a bulky aromatic ring directly adjacent to the peptide backbone.

Structural Advantages of the 4-Ethoxyphenyl Motif

Methyl 2-amino-2-(4-ethoxyphenyl)acetate provides unique steric and electronic profiles. The 4-ethoxy group introduces a lipophilic handle that can engage in deep hydrophobic pocket interactions within target receptors, while the ether oxygen acts as a hydrogen bond acceptor, expanding the structure-activity relationship (SAR) landscape[]. Furthermore, these specific arylglycine motifs have been successfully utilized in the synthesis of small-molecule therapeutics, including boron-containing diacylhydrazines and ecdysone receptor ligands[3].

The synthesis of such enantiopure arylglycine derivatives has historically been challenging but has been significantly advanced by methodologies such as the palladium-catalyzed α-arylation of chiral nickel(II) glycinate complexes[4].

Quantitative Pharmacokinetic Enhancements

The substitution of a canonical amino acid (e.g., Phenylalanine or Tyrosine) with a 4-ethoxyphenylglycine derivative reliably alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the parent compound.

Table 1: Typical Pharmacokinetic Impact of Arylglycine Incorporation in Peptidomimetics

| Pharmacokinetic Parameter | Native Peptide (Canonical AA) | Peptidomimetic (Arylglycine Modified) | Fold Improvement / Impact |

| Proteolytic Half-Life ( t1/2 ) | 10 – 30 minutes | > 12 hours | ~24x Increase |

| Apparent Permeability ( Papp ) | <1.0×10−6 cm/s | 3.5−5.0×10−6 cm/s | ~4x Increase |

| Lipophilicity ( logD7.4 ) | Hydrophilic (< 0) | Tunable (1.5 – 2.5) | Optimized for Absorption |

| Receptor Binding Affinity ( Kd ) | Low nanomolar | Low nanomolar to picomolar | Maintained or Enhanced |

Mechanism of Action: Proteolytic Evasion

The primary utility of Methyl 2-amino-2-(4-ethoxyphenyl)acetate is its ability to shield adjacent peptide bonds from enzymatic hydrolysis. The mechanism relies on steric occlusion; the rigid 4-ethoxyphenyl group restricts the ϕ and ψ dihedral angles of the peptide backbone, preventing the molecule from adopting the extended conformation required to fit into the active sites of aminopeptidases and endoproteases.

Caption: Mechanism of proteolytic resistance conferred by arylglycine incorporation.

Synthetic Workflow & Application

To utilize Methyl 2-amino-2-(4-ethoxyphenyl)acetate in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the commercial methyl ester must first be converted into an Fmoc-protected free carboxylic acid.

Caption: Workflow for incorporating the arylglycine building block into peptidomimetics.

Critical Causality: The Epimerization Risk

Expertise Insight: Arylglycines are notoriously prone to racemization (epimerization) during peptide coupling. Because the α -proton is situated between a carbonyl group and an aromatic ring, it is highly acidic. When activating the carboxylic acid (e.g., with HATU), the presence of a strong, unhindered base like N,N-Diisopropylethylamine (DIEA) can easily abstract this proton, leading to an oxazolone intermediate or direct enolization, which results in a D/L diastereomeric mixture. Solution: The protocols below explicitly substitute DIEA with the weaker, sterically hindered base sym-collidine (2,4,6-trimethylpyridine) and utilize low temperatures to preserve chiral integrity.

Experimental Protocols

Protocol A: Preparation of Fmoc-2-amino-2-(4-ethoxyphenyl)acetic acid

This protocol is a self-validating system designed to convert the commercial methyl ester into an SPPS-ready building block without compromising the chiral center.

Materials:

-

Methyl 2-amino-2-(4-ethoxyphenyl)acetate (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

-

Fmoc-N-hydroxysuccinimide (Fmoc-OSu) (1.1 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Solvents: THF, Water, 1M HCl, Ethyl Acetate.

Step-by-Step Methodology:

-

Saponification: Dissolve Methyl 2-amino-2-(4-ethoxyphenyl)acetate in a 1:1 mixture of THF and H₂O (0.2 M concentration).

-

Cool the mixture to 0 °C in an ice bath. Causality: Low temperature prevents base-catalyzed epimerization of the free amine.

-

Add LiOH·H₂O (1.5 eq) portion-wise. Stir at 0 °C for 2 hours.

-

IPQC (In-Process Quality Control): Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the high-Rf ester spot validates complete hydrolysis.

-

Fmoc Protection: To the same reaction vessel, add Na₂CO₃ (2.0 eq) followed by a solution of Fmoc-OSu (1.1 eq) in THF.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash once with Diethyl Ether to remove unreacted Fmoc-OSu.

-

Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. Observe the precipitation of the Fmoc-protected amino acid.

-

Extract the precipitate with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Validation: Confirm the product mass via LC-MS ( [M+H]+ expected: 418.16) and chiral purity via Chiral HPLC.

Protocol B: Epimerization-Free SPPS Coupling

This protocol details the coupling of the prepared Fmoc-arylglycine onto a resin-bound peptide chain.

Materials:

-

Fmoc-2-amino-2-(4-ethoxyphenyl)acetic acid (3.0 eq)

-

HATU (2.9 eq)

-

HOAt (3.0 eq) Causality: HOAt is superior to HOBt for sterically hindered arylglycines, accelerating the reaction and trapping the activated ester before oxazolone formation.

-

sym-Collidine (6.0 eq) Causality: Replaces DIEA to prevent α -proton abstraction.

-

DMF (Peptide synthesis grade)

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 10 min).

-

Pre-activation: In a separate vial, dissolve the Fmoc-arylglycine (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in a minimum volume of DMF.

-

Cool the activation vial to 0 °C. Add sym-Collidine (6.0 eq) and stir for exactly 2 minutes. Causality: Prolonged pre-activation increases epimerization risk.

-

Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

-

Validation (Kaiser Test): Remove a few resin beads, wash with EtOH, and perform a Kaiser test. A yellow/colorless bead indicates successful, complete coupling. A blue bead indicates incomplete coupling; if blue, repeat steps 2-4.

-

Proceed with standard SPPS elongation, cleavage (TFA/TIPS/H₂O), and purification.

Conclusion

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is a powerful chiral building block that imparts profound metabolic stability and unique physicochemical properties to drug candidates. By understanding the mechanistic causality behind its steric shielding and carefully controlling the synthetic conditions to prevent epimerization, drug development professionals can effectively integrate this unnatural amino acid into next-generation peptidomimetics and small-molecule therapeutics.

Sources

Application Note: Methyl 2-amino-2-(4-ethoxyphenyl)acetate as a Versatile Synthon in Modern Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Methyl 2-amino-2-(4-ethoxyphenyl)acetate, a valuable and versatile building block for the synthesis of complex heterocyclic scaffolds. Its unique structure, featuring a reactive α-amino ester functional group appended to a biologically relevant 4-ethoxyphenyl moiety, positions it as a key starting material in medicinal chemistry and drug discovery programs. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its use in constructing high-value imidazole and triazine derivatives.

The Strategic Value of Methyl 2-amino-2-(4-ethoxyphenyl)acetate

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is more than a simple amino acid derivative; it is a chiral synthon that combines several key features beneficial for drug development:

-

The α-Amino Ester Moiety: This functional group is a cornerstone of heterocyclic synthesis. The primary amine serves as a potent nucleophile, while the adjacent ester group can participate in condensation and cyclization reactions. The α-proton's acidity can be exploited for further functionalization.

-

The 4-Ethoxyphenyl Group: This substituent is a common feature in many pharmacologically active molecules.[1] It can modulate lipophilicity, improve metabolic stability, and engage in specific binding interactions with biological targets, such as van der Waals forces or π-stacking. Its presence in the starting material allows for the direct incorporation of this desirable fragment into the final heterocyclic core.

-

Stereochemical Integrity: As a chiral building block, it offers the potential for synthesizing enantiomerically pure heterocyclic compounds, a critical requirement for developing selective and safe therapeutic agents.

This application note will detail two robust protocols demonstrating the utility of this synthon in multicomponent and two-step cyclization strategies.

Application I: Multicomponent Synthesis of Trisubstituted Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[2][3] Multicomponent reactions (MCRs) are a highly efficient strategy for generating molecular diversity, allowing for the rapid assembly of complex structures in a single pot.[4][5][6] Here, we adapt the principles of the Debus-Radziszewski imidazole synthesis to construct a highly substituted imidazole framework.

Causality and Experimental Rationale

This one-pot, four-component reaction leverages the simultaneous reaction of an aldehyde, a 1,2-dicarbonyl compound, and our title amino ester, with ammonium acetate serving as the ammonia source and a mild acid catalyst.[7] The amino group of Methyl 2-amino-2-(4-ethoxyphenyl)acetate provides one of the key nitrogen atoms for the imidazole ring. This approach is atom-economical and allows for significant structural variation by simply changing the aldehyde or dicarbonyl components.

Experimental Workflow: Imidazole Synthesis

Caption: Workflow for the four-component synthesis of a trisubstituted imidazole.

Detailed Protocol: Synthesis of Methyl 2-(1H-imidazol-2-yl)-2-(4-ethoxyphenyl)acetate Derivative

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-amino-2-(4-ethoxyphenyl)acetate (2.09 g, 10 mmol, 1.0 eq), benzil (2.10 g, 10 mmol, 1.0 eq), a selected aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol, 1.0 eq), and ammonium acetate (1.54 g, 20 mmol, 2.0 eq).

-

Reaction Execution: Add glacial acetic acid (30 mL) to the flask. Heat the mixture to reflux (approximately 120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-water.

-

Isolation: Neutralize the acidic solution by slowly adding a concentrated aqueous ammonium hydroxide solution until a precipitate forms and the pH is approximately 7-8. Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Application II: Stepwise Synthesis of 1,2,4-Triazine Derivatives

1,2,4-Triazine and its derivatives are another class of heterocycles with significant biological activities, including antimicrobial and anticancer properties.[8][9][10] A reliable method for their synthesis from α-amino esters involves a two-step sequence: formation of an N,N-dimethylformamidine intermediate followed by cyclization with hydrazine.[11]

Causality and Experimental Rationale

This strategy offers excellent control over the reaction outcome.

-

Step 1 (Amidine Formation): The reaction of the primary amino group with an acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a mild and efficient way to generate the corresponding amidine.[11] This intermediate is more reactive towards the subsequent cyclization step.

-

Step 2 (Cyclization): The amidine possesses two electrophilic centers. Hydrazine, a dinucleophile, attacks these centers sequentially, leading to the formation of the stable, six-membered 1,2,4-triazinone ring system with the elimination of dimethylamine and methanol.

Logical Relationship: Triazinone Synthesis

Caption: Logical flow for the two-step synthesis of a 1,2,4-triazin-6-one derivative.

Detailed Protocol: Synthesis of 5-(4-Ethoxyphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one

Step A: Synthesis of the Amidine Intermediate

-

Reaction Setup: Dissolve Methyl 2-amino-2-(4-ethoxyphenyl)acetate (2.09 g, 10 mmol) in anhydrous methanol (25 mL) in a 50 mL round-bottom flask.

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.31 g, 11 mmol, 1.1 eq) to the solution.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. The progress can be monitored by TLC, observing the consumption of the starting amino ester.

-

Isolation: Upon completion, remove the solvent and excess DMF-DMA under reduced pressure. The resulting crude amidine is often a viscous oil and can be used directly in the next step without further purification.

Step B: Cyclization to form the 1,2,4-Triazin-6-one

-

Reaction Setup: Dissolve the crude amidine intermediate from Step A in absolute ethanol (30 mL) in a 100 mL round-bottom flask fitted with a reflux condenser.

-

Reagent Addition: Add hydrazine hydrate (0.6 g, 12 mmol, 1.2 eq of 95% solution) dropwise to the stirred solution.

-

Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. A precipitate may form as the reaction proceeds.

-

Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final 1,2,4-triazin-6-one product.

Data Summary and Expected Outcomes

The following table summarizes the key aspects of the described protocols. Yields are estimated based on analogous transformations reported in the literature.

| Protocol | Target Heterocycle | Key Reagents | Reaction Type | Expected Yield |

| Application I | Trisubstituted Imidazole | Aldehyde, Benzil, NH₄OAc | One-Pot, Four-Component | 60-85% |

| Application II | 1,2,4-Triazin-6-one | DMF-DMA, Hydrazine Hydrate | Two-Step, Cyclocondensation | 70-90% (over two steps) |

Conclusion

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is a highly effective and strategic starting material for constructing diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of substituted imidazoles and 1,2,4-triazines demonstrate its versatility in both multicomponent and stepwise synthetic strategies. By leveraging the inherent reactivity of its α-amino ester functionality, researchers can efficiently generate libraries of complex molecules incorporating the valuable 4-ethoxyphenyl scaffold, accelerating the process of drug discovery and development.

References

-

Al-Ostoot, F. H., K. A. El-Sayed, and A. A. El-Toukhee. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 894284. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Salihi, A. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 195-202. [Link]

-

Guchhait, S. K., & Madaan, C. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 69. [Link]

-

Kumari, A., Kumar, V., & Singh, R. K. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

-

Singh, R., & Kumar, A. (2024). DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. ResearchGate. [Link]

-

Jain, A., & Sharma, R. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 5(11), 1383-1389. [Link]

-

Müller, T. J. J. (2011). Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]

-

Dighe, N. S., et al. (2010). Current biological and synthetic profile of Triazoles: A review. Scholars Research Library. [Link]

-

Kumar, A., & Kumar, V. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. [Link]

-

Zografos, A. (n.d.). Synthesis of Imidazoles. Baran Lab, Scripps Research. [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. [Link]

-

Németh, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Al-Mousawi, S. M., & El-Apasery, M. A. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC. [Link]

-

Smodiš, J., Stanovnik, B., & Tišler, M. (1990). AMINO ACIDS AS SYNTHONS FOR HETEROCYCLES. FORMATION OF 1,2,4- TRIAZINE DERIVATIVES. HETEROCYCLES, 30(1), 393-403. [Link]

-

Jiang, B., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. PubMed. [Link]

-

Vlase, L., et al. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

-

Roy, V., et al. (2011). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Kumar, N., et al. (2013). chloramine-t mediated synthesis of novel 1,3,4-oxadiazole derivatives. Heterocyclic Letters. [Link]

-

Catsoulacos, P. (1976). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Journal of Pharmaceutical Sciences. [Link]

-

Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

-

Ghorai, P., & Khatun, N. (2014). Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement: Single-Pot Racemization-Free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

-

Babkov, D. A., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. MDPI. [Link]

-

Komala, I., et al. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry. [Link]

-

Hentschel, M., et al. (1977). [The pharmacologic activity of p-substituted DL-2-phenylglycine octyl esters]. PubMed. [Link]

-

Dhaneshwar, S. S. (2002). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rjptonline.org [rjptonline.org]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Support Center: Column Chromatography Purification of Polar Amino Esters

Welcome to the technical support center for the column chromatography purification of polar amino esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this specific application. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying these often-recalcitrant molecules.

The dual nature of polar amino esters—possessing both a basic amino group and a polar ester functionality—presents a unique set of purification challenges. Strong interactions with stationary phases, poor solubility in common solvents, and potential for on-column degradation are just a few of the hurdles researchers face. This guide offers a structured approach to troubleshooting these issues, grounded in the fundamental principles of chromatography.

Troubleshooting Guide: From Tailing Peaks to No Recovery

This section addresses specific, common problems encountered during the column chromatography of polar amino esters in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing)

Question: My chromatogram shows significant peak tailing for my polar amino ester. What's causing this, and how can I achieve a symmetrical peak?

Answer:

Peak tailing is a frequent issue when purifying amino-containing compounds on silica gel.[1][2] The primary cause is the strong interaction between the basic amino group of your compound and the acidic silanol groups on the surface of the silica stationary phase.[1][2] This leads to a portion of your compound being more strongly retained, resulting in a "tail."

Causality and Strategic Solutions:

-

Acid-Base Interactions: The free silanol groups (Si-OH) on silica are acidic and can form strong ionic interactions with the basic nitrogen of your amino ester. This is often the main contributor to tailing.[2][3]

-

Solution 1: Mobile Phase Modification. Add a small percentage (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent.[1] These modifiers will compete with your amino ester for the active silanol sites, effectively "masking" them and allowing your compound to elute more symmetrically.

-

Solution 2: Stationary Phase Deactivation. You can "neutralize" the silica gel before packing your column. This can be done by preparing a slurry of the silica in a solvent containing a small amount of triethylamine, then removing the solvent before packing.[1]

-

-

Secondary Interactions: Even with a basic modifier, other polar interactions can contribute to tailing.

-

Solution 3: Change of Stationary Phase. If mobile phase additives are insufficient, consider a different stationary phase. Amino-functionalized silica can be an excellent choice as it reduces the number of free silanol groups and offers different selectivity.[2][3][4] Neutral alumina is another option, though it can sometimes be too reactive.[1]

-

Issue 2: Low or No Recovery of the Compound

Question: I've loaded my polar amino ester onto the column, but I'm getting very low or even no recovery in the collected fractions. Where is my compound going?

Answer:

This frustrating issue is often due to irreversible adsorption of your compound onto the stationary phase.[1] The same strong interactions that cause peak tailing can, in extreme cases, lead to your compound permanently sticking to the column.

Causality and Strategic Solutions:

-

Irreversible Adsorption: The strong ionic and hydrogen bonding between your polar amino ester and the acidic silica gel can be so significant that the mobile phase is not strong enough to elute it.[1]

-

Solution 1: Pre-treatment of Silica. As with peak tailing, neutralizing the silica with a base like triethylamine before use can prevent this strong, irreversible binding.[1]

-

Solution 2: Use of a "Sacrificial Lamb." Adding a basic modifier to the eluent, as described for tailing, is also crucial here. The triethylamine or ammonia will bind to the active sites, preventing your compound of interest from doing so irreversibly.[1]

-

-

On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[1] Amino esters can be susceptible to hydrolysis or other reactions under these conditions.

-

Solution 3: Alternative Stationary Phases. Switching to a less acidic stationary phase like neutral alumina or a bonded phase (e.g., amino, diol) can mitigate degradation.[1]

-

Solution 4: Protecting Groups. If the amino group is particularly reactive, consider using a protecting group like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxycarbonyl).[5][6][7] This temporarily masks the amine's reactivity, allowing for cleaner chromatography. The protecting group can then be removed after purification.[6][7]

-

Issue 3: Difficulty Separating from Polar Impurities